(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane
描述
(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane (CAS: 1250883-73-8) is a bicyclic organic compound featuring a 3-azabicyclo[3.1.0]hexane core with a tert-butoxycarbonyl (Boc)-protected amine group at the 1-position. The Boc group serves as a protective moiety for amines during synthetic processes, enabling selective reactivity in multi-step syntheses, particularly in pharmaceutical intermediates . The rigid bicyclic structure confers stereochemical stability, making it valuable in drug discovery for optimizing target binding and metabolic stability.
属性
IUPAC Name |
tert-butyl N-[(1R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10-4-7(10)5-11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13)/t7?,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHTZGBRXSYOMG-MHPPCMCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@]12CC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthesis Starting from Azabicyclo[3.1.0]hexane Derivatives
A common route involves the use of N-Boc protected amino acid derivatives or bicyclic proline analogs as starting materials. For example, the bicyclic proline methyl ester can be coupled with Boc-protected amino acids to yield intermediates that contain the bicyclic amine structure with Boc protection.
Boc Protection Strategy
The Boc group is introduced to protect the amine functionality during subsequent synthetic transformations. This is typically achieved by treating the free amine or amine-containing intermediates with di-tert-butyl dicarbonate (Boc2O) under basic conditions, ensuring selective protection of the nitrogen atom without affecting other sensitive groups.
Stereoselective Synthesis and Resolution
The (R)-configuration is crucial for biological activity. Stereoselective synthesis is often accomplished by starting from optically active precursors such as N-Boc-L-(+)-glutamic acid derivatives, which undergo cyclization and alkylation steps to yield the bicyclic core with high diastereoselectivity. For instance, treatment of N-Boc-L-(+)-glutamic acid dimethyl ester with lithium hexamethyldisilazide (LiHMDS) and bromopropionitrile at low temperature (-78°C) affords alkylated intermediates with high stereochemical purity.
Subsequent reduction and cyclization steps convert these intermediates into the 3-azabicyclo[3.1.0]hexane framework. The Boc group remains intact during these transformations, facilitating purification and handling.
Representative Synthetic Scheme (Summary)
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1 | N-Boc-L-(+)-glutamic acid dimethyl ester + LiHMDS, BrCH2CH2CN, -78°C | Alkylation to yield stereoselective intermediate (40% yield) |
| 2 | Reduction with NaBH4-CoCl2 complex | Conversion of nitrile to amine, cyclization to 6-membered lactam (68% yield) |
| 3 | Conversion of methyl ester to nitrile via ammonium hydroxide, tosyl chloride, pyridine | Formation of nitrile derivative (58% yield over two steps) |
| 4 | Boc protection (if not already protected) | Introduction of Boc group for amine protection |
| 5 | Purification and resolution | Isolation of (R)-enantiomer with high stereochemical purity |
Research Findings and Optimization Notes
- The use of LiHMDS at low temperature (-78°C) is critical for achieving high diastereoselectivity during alkylation.
- The sodium borohydride-cobaltous chloride reduction system selectively reduces nitriles to amines without affecting the Boc group.
- Boc protection provides stability to the amine during harsh reaction conditions and facilitates chromatographic purification.
- The overall synthetic route allows for multigram scale preparation of the this compound with good yields and enantiomeric purity, making it suitable for further medicinal chemistry applications.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | N-Boc-L-(+)-glutamic acid dimethyl ester |
| Key Reagents | LiHMDS, bromopropionitrile, NaBH4-CoCl2, Boc2O |
| Reaction Conditions | Low temperature (-78°C) for alkylation |
| Stereoselectivity | High diastereoselectivity (>95%) |
| Yield Range | 40% (alkylation) to 68% (reduction/cyclization) |
| Protection Group | Boc (tert-butoxycarbonyl) |
| Final Product Molecular Weight | 198.26 g/mol |
化学反应分析
Types of Reactions
®-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atom, leading to the formation of different oxidation states and derivatives.
Ring-Opening Reactions: Due to the strained nature of the bicyclic structure, the compound can undergo ring-opening reactions under specific conditions, leading to the formation of linear or other cyclic products.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.
Major Products Formed
The major products formed from these reactions include the free amine, various oxidized or reduced derivatives, and ring-opened products, depending on the specific reaction conditions and reagents used .
科学研究应用
Structural Characteristics and Synthesis
The compound features a bicyclic framework that contributes to its conformational rigidity. Its molecular formula is with a molecular weight of 198.26 g/mol. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amino functionality, facilitating various chemical transformations while maintaining the integrity of the bicyclic structure.
Antibacterial and Antifungal Activity
The azabicyclo[3.1.0]hexane moiety is integral to several pharmaceutical agents, including gyrase inhibitors such as Trovafloxacin, which target bacterial DNA replication mechanisms . Derivatives of this compound have shown promising antibacterial and antifungal activities, making them suitable candidates for further development against resistant strains of bacteria and fungi.
Antidiabetic Agents
Compounds derived from (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane have been linked to the development of dipeptidyl peptidase IV (DPP-4) inhibitors like Saxagliptin, which is used in the management of type 2 diabetes mellitus . These compounds demonstrate efficacy in lowering blood glucose levels by enhancing incretin hormone activity.
Case Study: Synthesis of Antibacterial Derivatives
A study synthesized various derivatives of this compound through nucleophilic substitution reactions with polychloronitrobutadienes. These derivatives exhibited significant antibacterial properties, leading to the identification of new candidates for antibiotic development .
Synthetic Methodologies
The compound serves as a versatile building block in organic synthesis, particularly in creating complex heterocycles through reactions such as:
- Nucleophilic Substitution : The azabicyclo structure allows for effective nucleophilic substitution reactions, facilitating the formation of various derivatives with enhanced biological activities.
- Cyclization Reactions : It can be employed in cyclization processes to yield highly functionalized heterocycles, which are pivotal in drug discovery .
Table 2: Synthetic Routes Involving this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Formation of enamines from polychloronitrobutadienes | 80 |
| Cyclization | Synthesis of pyrazoles and pyrimidines | 70-90 |
Biological Mechanisms and Activities
Research indicates that derivatives of this compound exhibit diverse biological activities, including:
- Inhibition of Bacterial Gyrase : This mechanism is crucial for developing new antibiotics targeting bacterial DNA replication.
- DPP-4 Inhibition : Compounds like Saxagliptin demonstrate efficacy in managing blood sugar levels by inhibiting DPP-4 enzymes.
相似化合物的比较
Comparison with Similar Compounds
The 3-azabicyclo[3.1.0]hexane scaffold is versatile, with modifications leading to diverse pharmacological and physicochemical properties. Below is a structured comparison with key analogs:
Structural and Functional Variations
Pharmacological and Physicochemical Properties
- Bioactivity :
- (−)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane exhibits potent dopamine reuptake inhibition (Ki < 10 nM), whereas the Boc-protected analog lacks direct activity, serving as a synthetic precursor .
- Betovumelinum’s oxadiazole substituent enhances muscarinic receptor binding affinity compared to aryl-substituted analogs .
- Solubility and Stability :
生物活性
(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.
Structural Overview
The compound features a bicyclic structure that includes a nitrogen atom within the ring system, which is crucial for its interaction with biological targets. The presence of the Boc (tert-butoxycarbonyl) group enhances its stability and solubility, making it suitable for biological evaluations.
Antitumor Activity
Recent studies have demonstrated that derivatives of azabicyclo[3.1.0]hexane exhibit significant antitumor activity. For instance, compounds containing this scaffold were evaluated against various cancer cell lines, including HeLa and CT26. The findings revealed:
- Induction of Apoptosis : Treatment with azabicyclo[3.1.0]hexane derivatives led to an accumulation of cells in the SubG1 phase of the cell cycle, indicating apoptosis induction.
- Cell Motility Reduction : A marked decrease in cell motility was observed post-treatment, with significant morphological changes noted under confocal microscopy, such as the disappearance of actin filaments in up to 90% of treated HeLa cells .
| Cell Line | IC50 (μM) | Effect on Cell Cycle | Morphological Changes |
|---|---|---|---|
| HeLa | 4.2 - 24.1 | Accumulation in SubG1 | Dispersed actin filaments |
| CT26 | 4.2 - 24.1 | Accumulation in SubG1 | Reduced filopodium-like protrusions |
Antiviral Activity
The antiviral potential of this compound has also been explored, particularly against SARS-CoV-2. In vitro studies indicated that modifications to the azabicyclo structure could enhance potency against viral proteases:
- Inhibition of SARS-CoV-2 Main Protease : Compounds derived from this scaffold demonstrated inhibitory activity against the viral protease with Ki values as low as 27.7 nM, showcasing their potential as antiviral agents .
- Efficacy in Cellular Assays : The compounds exhibited EC50 values ranging from 85 nM to 1364 nM in various cellular assays, indicating promising antiviral efficacy .
Study on Antitumor Agents
A comprehensive evaluation was conducted on a series of azaspiro[bicyclo[3.1.0]hexane derivatives, which included this compound:
- Experimental Setup : The study involved treating cancer cell lines with varying concentrations of the compounds and assessing cell viability through MTT assays.
- Results : The most active compounds significantly reduced cell viability and induced apoptosis, confirming their potential as effective antitumor agents.
Study on Antiviral Activity
Another pivotal study focused on the design and synthesis of peptidomimetic inhibitors based on the azabicyclo framework:
- Methodology : Various modifications were made to the P2 and P4 positions of the scaffold, leading to compounds with enhanced inhibition against SARS-CoV-2.
- Outcomes : Compounds exhibited improved metabolic stability and antiviral activity compared to existing treatments, positioning them as candidates for further development.
常见问题
Q. What are the primary synthetic strategies for constructing the 3-azabicyclo[3.1.0]hexane core in (R)-1-(Boc-amino) derivatives?
The 3-azabicyclo[3.1.0]hexane scaffold is typically synthesized via:
- Cyclopropanation : Palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones yields high diastereoselectivity and efficiency (e.g., >80% yield) .
- Enyne Cyclization : Transition-metal-catalyzed (e.g., Ru or Pd) cyclization of 1,5- or 1,6-enynes forms both rings simultaneously, enabling rapid access to the bicyclic structure .
- Reductive Amination : Asymmetric reductive amination of cyclopropane dicarbonyls using chiral Ir catalysts achieves enantiopure derivatives critical for pharmacological studies .
Q. How does the 3-azabicyclo[3.1.0]hexane framework contribute to biological activity in drug discovery?
The rigid bicyclic structure enhances:
- Receptor Binding : The nitrogen atom and strained cyclopropane ring mimic bioactive conformations, enabling antagonism of opioid receptors (e.g., μ-opioid) and sigma receptor ligands .
- Metabolic Stability : The sp³-hybridized nitrogen and fused rings reduce susceptibility to oxidative degradation, improving pharmacokinetic profiles .
- Diverse Targeting : Derivatives show activity as histone deacetylase inhibitors, triple reuptake inhibitors (SERT, NET, DAT), and aromatase inhibitors, relevant in oncology and neurology .
Advanced Research Questions
Q. What methodologies address diastereoselectivity challenges in synthesizing (R)-configured 3-azabicyclo[3.1.0]hexane derivatives?
Key approaches include:
- Chiral Catalysts : Cu/Ph-Phosferrox complexes enable enantioselective 1,3-dipolar cycloadditions of azomethine ylides to cyclopropenes, achieving >90% enantiomeric excess (ee) .
- Dynamic Kinetic Resolution : Gold-catalyzed oxidative cyclopropanation of N-allylynamides with pyridine N-oxide as an oxidant allows control over stereochemistry under mild conditions (e.g., 60–85% yield) .
- Lithium-Halogen Exchange : Radical cyclization of β-ketophosphonates followed by lithium-halogen exchange achieves high diastereoselectivity (>20:1 dr) in phosphonate-functionalized derivatives .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for 3-azabicyclo[3.1.0]hexane-based therapeutics?
- Substituent-Specific Assays : Systematic variation of substituents (e.g., 1-aryl vs. 6-alkoxyalkyl groups) reveals divergent activity profiles. For example, 1-(4-methylphenyl) derivatives show potent analgesia, while N-allyl analogs are inactive .
- Isomer Separation : Chiral chromatography or crystallization resolves racemic mixtures, as seen in (±-cis/trans)-carboxylic acid derivatives, where the 1R,5S enantiomer exhibits exclusive aromatase inhibition .
- Computational Modeling : Pharmacophore models guide scaffold decoration to balance potency and selectivity, as demonstrated in triple reuptake inhibitors with >30% oral bioavailability .
Q. What analytical techniques are critical for characterizing complex spiro-fused 3-azabicyclo[3.1.0]hexane derivatives?
- X-ray Crystallography : Determines absolute configurations (e.g., 1R,5S in bicifadine) and validates strained ring geometries .
- NMR Spectroscopy : 2D NOESY and COSY distinguish diastereomers by correlating cyclopropane proton coupling constants (e.g., J = 5–8 Hz for transannular interactions) .
- Mass Spectrometry (HRMS) : Confirms molecular formulae for unstable intermediates like N-chloro-3-azabicyclo[3.1.0]hexane, which decomposes upon isolation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
